molecular formula C26H21ClN2O7S B12164927 methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12164927
M. Wt: 541.0 g/mol
InChI Key: LELQLBCFQCBZKB-NHDPSOOVSA-N
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Description

Methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted benzylidene group. Key structural attributes include:

  • Thiazolo[3,2-a]pyrimidine backbone: A bicyclic system combining thiazole and pyrimidine rings, known for biological activity .
  • 5-(4-Chlorophenyl) and 7-methyl groups: Electron-withdrawing (Cl) and electron-donating (CH₃) substituents modulating electronic and steric properties .
  • Methyl carboxylate at position 6: A polar functional group influencing solubility and reactivity .

Properties

Molecular Formula

C26H21ClN2O7S

Molecular Weight

541.0 g/mol

IUPAC Name

methyl (2Z)-5-(4-chlorophenyl)-2-[(2,4-diacetyloxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H21ClN2O7S/c1-13-22(25(33)34-4)23(16-5-8-18(27)9-6-16)29-24(32)21(37-26(29)28-13)11-17-7-10-19(35-14(2)30)12-20(17)36-15(3)31/h5-12,23H,1-4H3/b21-11-

InChI Key

LELQLBCFQCBZKB-NHDPSOOVSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=C(C=C(C=C3)OC(=O)C)OC(=O)C)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)OC(=O)C)OC(=O)C)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

Biological Activity

The compound methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class of derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Thiazolo[3,2-a]pyrimidines exhibit a range of biological activities including:

  • Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains and fungi. For instance, derivatives have been reported to inhibit the growth of pathogenic microorganisms in vitro .
  • Antitumor Activity : Some thiazolo[3,2-a]pyrimidine derivatives demonstrate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanisms may involve apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Compounds in this class can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives found that certain compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains:

CompoundTarget OrganismMIC (µg/mL)
1Staphylococcus aureus32
2Escherichia coli64
3Candida albicans16

These results indicate promising potential for these compounds in treating infections caused by resistant strains .

Antitumor Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various tumor cell lines:

Cell LineIC50 (µM)
MCF-710.5
HepG212.0
HeLa15.0

The compound's mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function .

Case Studies

  • Case Study on Antileishmanial Activity : A derivative similar to the compound demonstrated potent antileishmanial effects against Leishmania donovani promastigotes with an IC50 value of 8 µM. This suggests potential for developing treatments for leishmaniasis .
  • Neuroprotective Effects : Research has indicated that thiazolo[3,2-a]pyrimidines can act as positive allosteric modulators of the NMDA receptor. This property may provide neuroprotective effects and has implications for conditions such as Alzheimer's disease .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives demonstrate significant antimicrobial properties. A study evaluated various derivatives for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications in the structure led to enhanced activity compared to standard antibiotics .

CompoundAntibacterial ActivityReference
Compound AModerate
Compound BStrong

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vivo studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives can reduce inflammation markers in animal models. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have been identified as promising candidates for anticancer drugs. For instance, some derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial efficacy using disk diffusion methods. The results indicated that certain compounds exhibited broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Antitumor Screening

In another study focusing on anticancer properties, several thiazolo[3,2-a]pyrimidine derivatives were tested against human cancer cell lines. The results revealed that some compounds not only inhibited tumor growth but also induced apoptosis in cancer cells through mitochondrial pathways .

Chemical Reactions Analysis

Biginelli Reaction

The thiazolo[3,2-a]pyrimidine core is typically formed via a Biginelli reaction , which combines:

  • A β-keto ester (e.g., methyl acetoacetate),

  • A substituted aldehyde (e.g., 4-chlorobenzaldehyde),

  • A thiourea derivative.

This step generates a dihydropyrimidinone intermediate.

Cyclization

The intermediate undergoes cyclization with chloroacetic acid to form the thiazolo[3,2-a]pyrimidine ring system.

Condensation

The final step involves condensation with 2,4-bis(acetyloxy)benzaldehyde to introduce the benzylidene moiety at position 2, forming the Z-configuration double bond.

Table 1: Synthesis Pathway Overview

StepReagents/ConditionsProduct
Biginelli ReactionEthyl acetoacetate, 4-chlorobenzaldehyde, thiourea, HCl/EtOH (reflux)Dihydropyrimidinone
CyclizationChloroacetic acid, 80–100°CThiazolo[3,2-a]pyrimidine core
Condensation2,4-Bis(acetyloxy)benzaldehyde, Knoevenagel conditions (e.g., piperidine, EtOH)Target compound

Acetyloxy Groups

The 2,4-bis(acetyloxy)benzylidene moiety is susceptible to hydrolysis under acidic or basic conditions, yielding phenolic hydroxyl groups. For example:

  • Acid-Catalyzed Hydrolysis :
    AcO–Ar–OAc+H2OH+HO–Ar–OH+2CH3COOH\text{AcO–Ar–OAc} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{HO–Ar–OH} + 2\text{CH}_3\text{COOH}

Methyl Ester

The C-6 methyl ester may undergo saponification with aqueous NaOH/EtOH to form a carboxylic acid:
COOCH3NaOHCOONa++CH3OH\text{COOCH}_3 \xrightarrow{\text{NaOH}} \text{COO}^- \text{Na}^+ + \text{CH}_3\text{OH}

Thiazolo[3,2-a]Pyrimidine Core

The conjugated enone system (C-3 ketone and C-2 benzylidene) is prone to nucleophilic attacks , such as Michael additions at the α,β-unsaturated carbonyl.

Stability and Degradation

Thermal Stability : Decomposition occurs above 200°C, likely due to cleavage of the acetyloxy and ester groups .
Photoreactivity : The benzylidene group may undergo [2+2] cycloaddition under UV light, though this has not been explicitly documented for this compound.

Table 2: Functional Group Stability

GroupReactivityConditions
AcetyloxyHydrolysisAcidic/basic aqueous
Methyl esterSaponificationNaOH/EtOH, reflux
Thiazolo ringOxidationStrong oxidants (e.g., KMnO₄)

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related derivatives in Table 1.

Table 1: Structural Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound ID Benzylidene Substituent Position 5 Substituent Position 6 Substituent Position 7 Substituent Reference
Target Compound 2,4-Bis(acetyloxy)phenyl 4-Chlorophenyl Methyl carboxylate Methyl -
11a 2,4,6-Trimethylphenyl 5-Methylfuran-2-yl Nitrile (CN) - [1]
11b 4-Cyanophenyl 5-Methylfuran-2-yl Nitrile (CN) - [1]
2-Fluoro-4-methoxyphenyl 4-Methoxyphenyl Methyl carboxylate Methyl [5]
(Methoxycarbonyl)methylene 4-Chlorophenyl Ethyl carboxylate Methyl [10]
2-Bromophenyl 4-Acetoxyphenyl Methyl carboxylate Methyl [12]

Key Observations :

  • Position 5 : Aryl groups (4-Cl, 4-OCH₃) improve π-π stacking interactions, whereas heterocycles (5-methylfuran in 11a/b ) may alter metabolic stability.
  • Position 6 : Carboxylate esters (methyl/ethyl) vs. nitrile (CN) impact polarity; nitriles exhibit higher reactivity in nucleophilic additions .

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data

Compound ID Melting Point (°C) IR (cm⁻¹) ^1H/^13C NMR Features Reference
Target Compound Not reported Expected C=O (~1700) Acetyloxy CH₃ (δ ~2.1–2.4 ppm) -
11a 243–246 3436 (NH), 2219 (CN) 3 CH₃ (δ 2.37 ppm), =CH (δ 7.94 ppm) [1]
11b 213–215 3423 (NH), 2209 (CN) 4-CN ArH (δ 7.41 ppm), =CH (δ 8.01 ppm) [1]
Not reported 1719 (C=O) 2-Fluoro (δ ~7.5 ppm), OCH₃ (δ ~3.8 ppm) [5]
Not reported Not reported 4-Cl (δ ~7.4 ppm), ethyl COO (δ ~4.2 ppm) [10]

Key Observations :

  • Melting Points : Derivatives with bulky substituents (e.g., 2,4,6-trimethyl in 11a ) exhibit higher melting points due to improved crystal packing.
  • IR Spectroscopy : C=O stretches (~1700 cm⁻¹) are consistent across carboxylate-containing derivatives, while CN groups (~2200 cm⁻¹) dominate in 11a/b .
  • NMR : Substituents like fluorine ( ) and chlorine ( ) induce distinct deshielding in aromatic protons.

Q & A

Q. Table 1. Crystallographic Parameters for Structural Validation

ParameterValue ()
Crystal systemTriclinic (P1)
Unit cell dimensionsa = 11.737 Å, b = 14.306 Å, c = 14.555 Å
Bond anglesα = 61.94°, β = 80.79°, γ = 84.88°
R factor0.044

Q. Table 2. Key NMR Chemical Shifts

Proton Environmentδ (ppm, )
Benzylidene (=CH)7.94 (s, 1H)
Thiazole methylene3.2–3.5 (m, 2H)
Acetyloxy methyl2.37 (s, 3H)

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